molecular formula C5H8O2 B562642 Tiglic Acid-d3 CAS No. 19146-57-7

Tiglic Acid-d3

Cat. No.: B562642
CAS No.: 19146-57-7
M. Wt: 103.13 g/mol
InChI Key: UIERETOOQGIECD-VGIDZVCYSA-N
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Description

Tiglic Acid-d3 is the stable isomer of angelic acid. It was found as glyceride in croton oil, as butyl ester in the oil of the Roman camomile, and as geranyl tiglate in oil of geranium. Tiglic acid is formed during the charcoaling of maple wood .


Synthesis Analysis

The first coordination compound of copper and tiglic acid named tetrakis(μ-tiglato)bis(tiglic acid)dicopper(II) was synthesized and crystallized from water solution . Another method for industrially preparing tiglic acid involves synthesizing 3-methyl-3-penten-2-one from acetaldehyde and butanone .


Molecular Structure Analysis

The structure of the first coordination compound of copper and tiglic acid was determined and analyzed based on X-ray diffraction measurement . The paddle-wheel coordination system of the investigated compound was compared with other similar copper structures known in the literature .


Chemical Reactions Analysis

Tiglic acid has a double bond between the second and third carbons of the chain. Tiglic acid and angelic acid form a pair of cis-trans isomers . The FT-IR spectrum contains bands corresponding to both tiglic acid and tiglate anion. The vibration modes of carboxylic and carboxylate groups are well distinguishable .


Physical and Chemical Properties Analysis

Tiglic acid is a volatile, crystalline solid with a distinctive, sweet odor . It has a molecular weight of 100.12 and is soluble in DMSO (90 mg/mL) and water (7 mg/mL) . Thermal analysis showed that tiglic acid molecules decompose before tiglate anions .

Scientific Research Applications

Applications in Synthetic Chemistry and Catalysis

Tiglic Acid-d3 has been explored for its reactivity and applications in synthetic chemistry. Griesbeck et al. (2013) reported the conversion of 4-hydroxy tiglic acid to 1,2-hydroperoxyalcohol by photooxygenation in deuterated solvents, leading to the synthesis of water-soluble trioxanes. These trioxanes serve as versatile building blocks for subsequent functionalizations, such as ester and amide formation, indicating the potential of this compound in synthetic organic chemistry (Griesbeck, Schlundt, & Neudörfl, 2013). Additionally, Abdel-Magied et al. (2014) demonstrated the enantioselective hydrogenation of tiglic acid by diastereomers, supporting catalysis by intact Ru3 clusters, suggesting its utility in asymmetric synthesis and catalysis (Abdel-Magied et al., 2014).

Role in Material Science

This compound also finds relevance in material science. A study by Yen et al. (2011) focused on the preparation of a hybrid material combining graphene and acid-treated multi-walled carbon nanotubes. The hybrid material showcased improved dye adsorption and reduced charge recombination, enhancing the conversion efficiency of dye-sensitized solar cells (DSSCs) (Yen et al., 2011).

Biological and Environmental Applications

In the context of biological and environmental sciences, Xu et al. (2007) demonstrated the photocatalyzed oxidation of methylated arsenic species in TiO2 suspensions, offering insights into the degradation pathways and kinetics of hazardous substances (Xu, Cai, & O’Shea, 2007). Furthermore, Wang et al. (2020) isolated hydroxylated ethacrylic and tiglic acid derivatives from Enkianthus chinensis, which exhibited potential anti-inflammatory activities, indicating the biomedical significance of compounds derived from tiglic acid (Wang et al., 2020).

Safety and Hazards

Tiglic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is listed on the Toxic Substances Control Act (TSCA) .

Mechanism of Action

Target of Action

Tiglic Acid-d3 is a labeled isotope of Tiglic Acid . Tiglic acid is a monocarboxylic unsaturated organic acid . It is a volatile and crystallizable substance with a sweet, warm, spicy odor It is known that tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that it may interact with targets involved in the inflammatory response.

Mode of Action

It is known that tiglic acid can form a dinuclear copper coordination compound, which has been studied for its structural, spectroscopic, thermal, and magnetic properties . This suggests that this compound may interact with its targets through coordination chemistry, leading to changes in their structural and functional properties.

Biochemical Pathways

This compound, as an isotope of tiglic acid, is likely involved in similar biochemical pathways. Tiglic acid is found in the pygidial gland defensive fluid of many carabid beetles . It is biosynthesized from isoleucine via 2-methylbutyric acid . An isotope effect was found to operate in the dehydrogenation step of 2-methylbutyric acid to tiglic and ethacrylic acids . Consequently, ethacrylic acid was found to preferentially accumulate the deuterium labeling from [2,3,4,4-2H4]isoleucine during the biosynthetic experiment .

Pharmacokinetics

Given that tiglic acid is a volatile and crystallizable substance , it can be inferred that it may have good absorption and distribution properties. The metabolism and excretion of this compound would likely be similar to that of tiglic acid, but specific studies would be needed to confirm this.

Result of Action

Tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that this compound may also have anti-inflammatory effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biosynthesis of tiglic acid in beetles is influenced by the availability of isoleucine Therefore, the availability of isoleucine in the environment could potentially influence the biosynthesis and action of this compound

Biochemical Analysis

Biochemical Properties

Tiglic Acid-d3, like its parent compound Tiglic acid, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been demonstrated that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may interact with enzymes involved in the metabolism of isoleucine and 2-methylbutyric acid.

Cellular Effects

It is known that Tiglic acid, the parent compound, is a skin and eye irritant and the inhalation of the substance causes respiratory tract irritation . This suggests that this compound may have similar effects on cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may exert its effects at the molecular level through similar pathways, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is likely involved in the same metabolic pathways as Tiglic acid. Tiglic acid is known to be biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may interact with enzymes or cofactors involved in these pathways, and could potentially affect metabolic flux or metabolite levels.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tiglic Acid-d3 involves the conversion of methyl acetoacetate-d3 to Tiglic Acid-d3 via a series of reactions.", "Starting Materials": [ "Methyl acetoacetate-d3", "Bromine", "Sodium hydroxide", "Sodium carbonate", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Methyl acetoacetate-d3 is treated with bromine in the presence of sodium hydroxide to form 3-bromo-3-methylbutanoic acid-d3.", "Step 2: 3-bromo-3-methylbutanoic acid-d3 is treated with sodium carbonate and heated to form 3-methylcrotonic acid-d3.", "Step 3: 3-methylcrotonic acid-d3 is treated with hydrochloric acid and water to form Tiglic Acid-d3.", "Step 4: Tiglic Acid-d3 is purified by recrystallization from ethanol." ] }

CAS No.

19146-57-7

Molecular Formula

C5H8O2

Molecular Weight

103.13 g/mol

IUPAC Name

(E)-4,4,4-trideuterio-2-methylbut-2-enoic acid

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i1D3

InChI Key

UIERETOOQGIECD-VGIDZVCYSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C=C(\C)/C(=O)O

SMILES

CC=C(C)C(=O)O

Canonical SMILES

CC=C(C)C(=O)O

Synonyms

(2E)-2-Methyl-2-butenoic Acid;  (E)-2-Methylcrotonic Acid;  (E)-2,3-Dimethylacrylic Acid;  (E)-2-Methyl-2-butenoic acid;  (E)-α-Methylcrotonic acid;  Cevadic Acid;  NSC 44235;  NSC 8999;  Tiglinic Acid;  trans-2,3-Dimethylacrylic Acid;  trans-2-Methyl-2-buteno

Origin of Product

United States

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